molecular formula C6H6ClN3 B2564240 (4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1310379-33-9

(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No. B2564240
M. Wt: 155.59
InChI Key: MLLPMJOMXVPVFB-UHFFFAOYSA-N
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Description

“(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1310379-33-9 . It has a molecular weight of 155.59 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile” and its InChI code is "1S/C6H6ClN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3" .


Physical And Chemical Properties Analysis

“(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of novel heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, with some derivatives evaluated for antioxidant activity, comparing favorably with ascorbic acid (El‐Mekabaty, 2015).
  • It has facilitated the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, highlighting the structural diversity and potential for creating compounds with unique properties (Kheder et al., 2014).
  • Research includes the development of dinuclear Mo^VI complexes, showcasing the compound's role in forming complex metal-organic structures with potential catalytic or material science applications (Gago et al., 2012).

Chemical Reactions and Mechanistic Studies

  • The compound's derivatives have been involved in cycloaddition reactions, demonstrating its versatility in forming a wide range of heterocyclic compounds (Dotsenko et al., 2020).
  • Studies on reactivity with ruthenium dimeric complexes towards pyrazoles have been conducted, illustrating the compound's utility in synthesizing amidines, bis pyrazoles, and chloro-bridged pyrazole complexes, potentially useful in catalysis or as ligands in coordination chemistry (Govindaswamy et al., 2004).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(4-chloro-1-methylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLPMJOMXVPVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile

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